molecular formula C9H16N2S B3125761 2-(Ethylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine CAS No. 329234-87-9

2-(Ethylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine

Cat. No.: B3125761
CAS No.: 329234-87-9
M. Wt: 184.3 g/mol
InChI Key: INHURYIWPBGENB-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with ethylsulfanyl and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the substituents.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(Ethylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various chemical reactions, while the pyrimidine ring can interact with biological molecules such as enzymes and receptors. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine
  • 2-(Propylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine
  • 2-(Butylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine

Uniqueness

2-(Ethylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine is unique due to the specific combination of its substituents. The ethylsulfanyl group imparts distinct chemical properties, such as increased reactivity in oxidation reactions, compared to similar compounds with different alkyl groups. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

Overview

2-(Ethylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine (CAS No. 329234-87-9) is a heterocyclic compound characterized by a pyrimidine ring with ethylsulfanyl and trimethyl substituents. Its unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C9_9H16_{16}N2_2S
  • Molecular Weight : 184.3 g/mol
  • CAS Number : 329234-87-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The ethylsulfanyl group enhances the compound's reactivity, allowing it to participate in metabolic transformations and modulate enzyme activities and signaling pathways. These interactions can influence several biochemical processes, including:

  • Enzyme inhibition
  • Modulation of cytokine production
  • Potential anti-cancer effects

Case Studies

  • Anti-Cytokine Activity : Compounds structurally related to this compound have been identified as potent inhibitors of p38 MAP kinase, which is critical in inflammatory responses and autoimmune diseases. These inhibitors effectively reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα .
  • Enzyme Interaction : The compound's ability to interact with enzymes involved in metabolic pathways suggests its potential as a therapeutic agent in metabolic disorders. The ethylsulfanyl group may enhance binding affinity to specific enzyme active sites.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activity of this compound against other sulfanyl-substituted pyrimidines:

Compound NameStructure FeaturesNotable Biological Activity
2-(Methylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidineMethyl group instead of ethylModerate anti-cancer activity
2-(Propylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidinePropyl group increases lipophilicityEnhanced enzyme inhibition potential
This compound Ethyl group enhances reactivityPotential anti-inflammatory and anti-cancer effects

Properties

IUPAC Name

2-ethylsulfanyl-4,4,6-trimethyl-1H-pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-5-12-8-10-7(2)6-9(3,4)11-8/h6H,5H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHURYIWPBGENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(C=C(N1)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Ethylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine
Reactant of Route 2
2-(Ethylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine
Reactant of Route 3
Sal absinthii
2-(Ethylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine
Reactant of Route 4
2-(Ethylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine
Reactant of Route 5
2-(Ethylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine
Reactant of Route 6
2-(Ethylsulfanyl)-4,6,6-trimethyl-1,6-dihydropyrimidine

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